molecular formula C22H22N4O2 B12755257 Piperazine, 1-phenyl-4-((1-oxo-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-yl)carbonyl)- CAS No. 184691-69-8

Piperazine, 1-phenyl-4-((1-oxo-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-yl)carbonyl)-

Cat. No.: B12755257
CAS No.: 184691-69-8
M. Wt: 374.4 g/mol
InChI Key: NTMVKRHXGGHNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-phenyl-4-((1-oxo-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-yl)carbonyl)- is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenyl group and a pyridoindole moiety. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-phenyl-4-((1-oxo-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-yl)carbonyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-phenyl-4-((1-oxo-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-yl)carbonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Phenyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of Piperazine, 1-phenyl-4-((1-oxo-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-yl)carbonyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-phenyl-4-((1-oxo-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indol-6-yl)carbonyl)- is unique due to its specific combination of a piperazine ring, phenyl group, and pyridoindole moiety. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

CAS No.

184691-69-8

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

6-(4-phenylpiperazine-1-carbonyl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C22H22N4O2/c27-21-20-17(8-9-23-21)18-14-15(6-7-19(18)24-20)22(28)26-12-10-25(11-13-26)16-4-2-1-3-5-16/h1-7,14,24H,8-13H2,(H,23,27)

InChI Key

NTMVKRHXGGHNTQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.